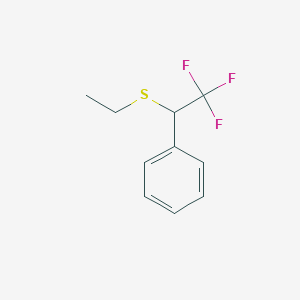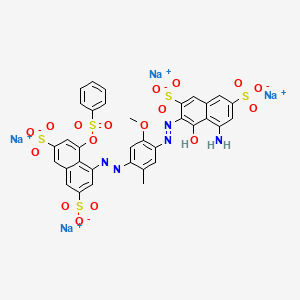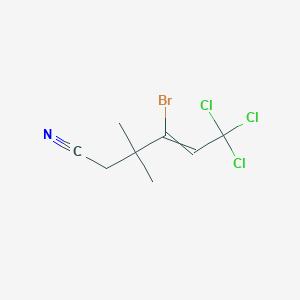
5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate: is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes a naphthalene ring with two keto groups at positions 5 and 8, and an acetate group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate typically involves the acylation of naphthoquinone derivatives. One common method is the reaction of 5,8-dioxo-5,8-dihydronaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of more complex quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted naphthoquinones.
Aplicaciones Científicas De Investigación
5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound exhibits antifungal and antiviral activities, making it useful in biological studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer properties.
Industry: It is used in the development of new pesticides and insecticides due to its broad-spectrum activity against various pests.
Mecanismo De Acción
The mechanism of action of 5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce oxidative stress is a key factor in its antifungal, antiviral, and anticancer activities.
Comparación Con Compuestos Similares
Juglone: Another naphthoquinone with similar biological activities.
Plumbagin: Known for its antifungal and anticancer properties.
Lawsone: Used in traditional medicine and exhibits antimicrobial activities.
Comparison: 5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate is unique due to its specific structural features, such as the acetate group at position 2. This structural difference can influence its reactivity and biological activities, making it distinct from other naphthoquinones like juglone and plumbagin. Its broad-spectrum activity and potential therapeutic applications further highlight its uniqueness.
Propiedades
Número CAS |
71186-88-4 |
|---|---|
Fórmula molecular |
C12H8O4 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
(5,8-dioxonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C12H8O4/c1-7(13)16-8-2-3-9-10(6-8)12(15)5-4-11(9)14/h2-6H,1H3 |
Clave InChI |
RDCAEWYIUWMOMM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
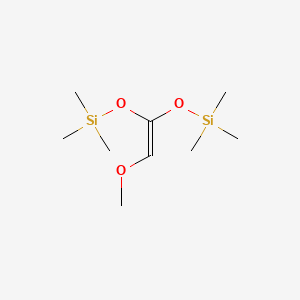

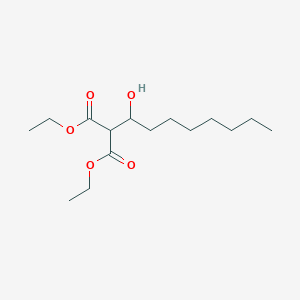
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)

![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)

![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)
